Copper(I) thiophene-2-carboxylate

説明

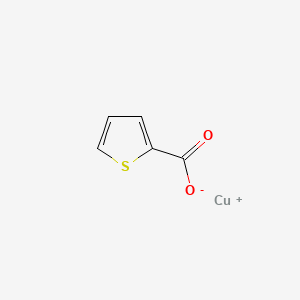

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

copper(1+);thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJMFSWCBVEHBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894113 | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68986-76-5 | |

| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous 2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(I) 2-Thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Copper I Thiophene 2 Carboxylate

The synthesis of CuTC is most commonly achieved through the reaction of thiophene-2-carboxylic acid with a suitable copper(I) salt. This established pathway, along with considerations for scalability and alternative approaches, is detailed below.

Established Synthetic Pathways for CuTC

The most widely reported and utilized method for the synthesis of Copper(I) thiophene-2-carboxylate (B1233283) involves the direct reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O). scispace.com This reaction is a straightforward acid-base and coordination process where the thiophene-2-carboxylic acid acts as a proton source and a ligand.

The general reaction can be represented as: 2 C₄H₃SCOOH + Cu₂O → 2 C₄H₃SCOOCu + H₂O

This process yields CuTC as a tan, air-stable powder. scispace.com The stability and ease of handling of the final product contribute to its utility in various synthetic applications.

For the synthesis of CuTC on a larger, or multigram, scale, specific reaction conditions are optimized to ensure high yield and purity. scispace.com The reaction is typically carried out in toluene (B28343), which serves as a suitable solvent for the reactants and facilitates the removal of water, a byproduct of the reaction. The mixture is heated to reflux, which corresponds to the boiling point of toluene (approximately 111 °C).

An inert atmosphere, often achieved using argon or nitrogen, is crucial during the synthesis to prevent the oxidation of the copper(I) species to the less desirable copper(II) state. scispace.com The reaction is generally allowed to proceed for an extended period, often overnight, to ensure complete conversion.

Table 1: Optimized Reaction Parameters for Scalable CuTC Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Thiophene-2-carboxylic acid, Copper(I) oxide | Acid/ligand source and copper(I) source |

| Solvent | Toluene | Reaction medium and azeotropic agent |

| Temperature | Reflux (~111 °C) | To provide activation energy and facilitate water removal |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of copper(I) |

| Reaction Time | Typically 12-24 hours | To ensure complete reaction |

A critical aspect of the successful synthesis of Copper(I) thiophene-2-carboxylate is the continuous removal of water from the reaction mixture. This is accomplished through azeotropic distillation, for which toluene is an excellent solvent choice. A Dean-Stark apparatus is commonly employed in the laboratory setting for this purpose. scispace.com

The removal of water is essential as it drives the reaction equilibrium towards the formation of the copper(I) carboxylate product, in accordance with Le Chatelier's principle. By eliminating water as it is formed, the reverse reaction (hydrolysis of the product) is prevented, leading to a higher yield of the desired CuTC.

Alternative Synthetic Routes for CuTC

While the reaction of thiophene-2-carboxylic acid with copper(I) oxide is the predominantly documented method for the synthesis of CuTC, the exploration of alternative synthetic routes in the literature is limited. The existing method is robust and provides the product in good yield and purity, which may account for the scarcity of other reported pathways. Future research could explore mechanochemical methods or the use of different copper(I) precursors or solvent systems to potentially offer advantages in terms of reaction time, energy consumption, or sustainability.

Spectroscopic Characterization Techniques for CuTC

The structural elucidation and confirmation of the identity of synthesized this compound rely on various spectroscopic techniques. Among these, NMR spectroscopy presents unique considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in CuTC Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organic molecules. However, in the case of this compound, obtaining and interpreting NMR spectra can be challenging. Copper(I) is a d¹⁰ metal, and its complexes are expected to be diamagnetic, which should, in principle, allow for NMR analysis. However, the potential for paramagnetic impurities, such as copper(II) species, can lead to significant line broadening, which may render the spectra uninformative.

In a hypothetical high-resolution ¹H NMR spectrum of diamagnetic CuTC, one would anticipate shifts in the signals corresponding to the protons of the thiophene (B33073) ring compared to the free thiophene-2-carboxylic acid. The coordination of the carboxylate group to the copper(I) center would alter the electron density distribution within the ligand, thereby influencing the chemical shifts of the ring protons. The acidic proton of the carboxylic acid would be absent, confirming the formation of the copper salt.

Infrared (IR) Spectroscopy for Ligand-Metal Interactions

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the thiophene-2-carboxylate ligand to the copper(I) center in CuTC. The key diagnostic bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate ligand. nih.govnih.gov

When thiophene-2-carboxylic acid coordinates to the copper ion, the characteristic broad O-H stretch of the carboxylic acid disappears, and new bands corresponding to the Cu-O bond vibrations appear in the fingerprint region (typically around 500 cm⁻¹), confirming complexation. nih.gov The analysis of the carboxylate stretching frequencies helps to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. For copper carboxylates, a Δν value in the range of 170–250 cm⁻¹ is often indicative of a bridging bidentate coordination, which is common in dinuclear copper complexes. nih.gov Computational modeling has confirmed that shifts in the wavenumber of carboxylate stretching modes upon bonding with a metal center can reliably be used to infer the bonding geometry. nih.gov The interaction involves a degree of π-backbonding from the metal d-orbitals to the antibonding orbitals of the carboxyl group, which influences the C-O bond order and, consequently, its vibrational frequency. youtube.comyoutube.com

X-ray Diffraction Studies of CuTC and Related Complexes

For instance, a study on a copper(I) thiophene-2-thiocarboxylate complex, [(Ph₃P)₂Cu(SCOth)], revealed a distorted tetrahedral geometry around the copper(I) center, where the copper is bonded to the sulfur of the thiocarboxylate and two phosphorus atoms from triphenylphosphine (B44618) ligands. rsc.orgrsc.org In another related Cu(II) carboxylate complex, a paddlewheel dinuclear structure was observed, featuring a distorted square pyramidal geometry around each copper center. nih.gov Layered coordination polymers of Cu(II) with carboxylate ligands have also been characterized, showing square-pyramidal coordination environments where carboxylate groups bridge copper centers to form rhomboid dimeric units. nih.gov These examples suggest that this compound likely forms a coordination polymer in the solid state, possibly with bridging carboxylate ligands linking the copper(I) ions.

Table 2: Crystallographic Data for a Related Copper(I) Complex

| Complex | Crystal System | Space Group | Coordination Geometry | Key Feature | Reference |

|---|

Electron Spin Resonance (ESR) Spectroscopy for Copper Oxidation States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. This makes it an ideal method for distinguishing between the different oxidation states of copper in a sample of this compound.

Copper(I) has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled, and it has no unpaired electrons. youtube.com Consequently, Cu(I) is diamagnetic and therefore ESR-silent. In contrast, copper(II) has a d⁹ configuration with one unpaired electron, making it paramagnetic and thus ESR-active. youtube.commdpi.com

The absence of a signal in the ESR spectrum of a freshly prepared and pure sample of CuTC confirms the presence of copper exclusively in the +1 oxidation state. The appearance of an ESR signal would indicate the presence of Cu(II) impurities, which could arise from the oxidation of the Cu(I) center during synthesis or storage. arxiv.org Therefore, ESR spectroscopy serves as a critical quality control tool to verify the purity and the oxidation state of the copper centers in CuTC reagents.

Purity Assessment and Stability Considerations for CuTC Reagents

The purity and stability of this compound are critical for its effective use as a reagent in organic synthesis. Commercially available CuTC can have purities ranging from 90% to ≥98%. chemimpex.comscbt.comthermofisher.com Purity is often assessed by methods such as titration or elemental analysis. chemimpex.com A common impurity in some preparations is copper(I) oxide, which may be present in significant amounts (e.g., up to 20 wt.%). thermofisher.com

There are somewhat conflicting reports on the stability of CuTC. Several sources describe it as a tan, air-stable, and non-hygroscopic powder that can be stored and handled at room temperature without special precautions. scispace.com However, other sources note that it can be air- and light-sensitive, recommending storage under an inert gas to prevent oxidation of the copper(I) center. This suggests that the stability may be dependent on the purity of the material, with highly pure samples being more stable. While it is generally considered insensitive to moisture, prolonged exposure to air can lead to deactivation through oxidation.

Table 3: Compound Properties and Stability

| Property | Description | References |

|---|---|---|

| Appearance | Tan, yellow to green, or red to brown powder | chemimpex.com |

| Air Stability | Generally described as air-stable, but can be air-sensitive | scispace.com |

| Moisture Stability | Non-hygroscopic and moisture-stable |

| Storage | Store at room temperature, potentially under inert gas | scispace.comchemimpex.com |

Catalytic Applications of Copper I Thiophene 2 Carboxylate in Organic Transformations

Other CuTC-Promoted Organic Reactions

Beyond its applications in Ullmann and palladium-mediated couplings, Copper(I) thiophene-2-carboxylate (B1233283) promotes a range of other important organic transformations. These reactions highlight the versatility of CuTC as a catalyst.

Modified Stille Cross-Couplings: In the presence of CuTC, aryl, heteroaryl, and alkenylstannanes can be cross-coupled with alkenyl iodides under mild conditions. researchgate.net This protocol is highly tolerant of various functional groups and is suitable for thermally sensitive substrates. researchgate.net

Stereoselective Formation of Enamides: CuTC promotes the formation of enamides from amides and vinyl iodides with complete stereoselectivity regarding the olefin geometry. researchgate.net

Asymmetric Allylic Substitution: Enantioselective copper-catalyzed allylic alkylation using Grignard and organozinc reagents can be achieved, creating chiral centers in good yields and high enantiomeric excess. scispace.com

1,4-Addition to Enones: CuTC can promote the conjugate addition of trimethylaluminum (B3029685) to β-trisubstituted enones. scispace.com This reaction allows for the formation of a quaternary all-carbon center, and the use of chiral ligands can lead to high enantioselectivities. scispace.com

Stereoselective Formation of Enamides

Copper(I) thiophene-2-carboxylate catalyzes the coupling of amides with vinyl iodides to produce enamides, which are important structural motifs in many biologically active compounds. This method is notable for its high degree of stereoselectivity. A study by Shen and Porco described a new approach for assembling enamides, including those found in salicylate (B1505791) antitumor macrolides, using CuTC-catalyzed vinylic substitution. acs.org The reaction proceeds with complete retention of the olefin geometry, providing a reliable method for the synthesis of stereochemically defined enamides. The process typically requires a base, such as cesium carbonate (Cs₂CO₃), to facilitate the reaction.

This methodology has been successfully applied to the synthesis of complex natural product fragments, demonstrating its utility in advanced organic synthesis. acs.org The conditions are generally mild, making the reaction tolerant of various functional groups.

Table 1: Stereoselective Formation of Enamides using CuTC

| Amide Substrate | Vinyl Iodide Substrate | Product | Stereoselectivity | Ref. |

|---|---|---|---|---|

| O-methyl oxime of salicylamide | (E)-vinyl iodide | (E)-enamide product | Complete retention | acs.org |

Enantioselective Allylation Reactions

Asymmetric allylic substitution is a powerful method for creating chiral centers. This compound has been effectively used as a pre-catalyst in enantioselective copper-catalyzed allylic alkylations. drugfuture.com These reactions typically involve the use of organometallic reagents like Grignard reagents (RMgX) or organozinc reagents (R₂Zn) to introduce an alkyl group to an allylic substrate.

The success of these reactions hinges on the use of chiral ligands that coordinate to the copper center and induce asymmetry in the product. Research has shown that products can be obtained in very good yields and with high levels of enantiomeric excess (ee). The choice of ligand, solvent, and organometallic reagent is crucial for achieving high selectivity. While CuTC is a common copper(I) source, the specific outcomes are highly dependent on the entire catalytic system.

Table 2: Enantioselective Allylic Alkylation using Copper(I) Catalysts

| Allylic Substrate | Organometallic Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|

| Cinnamyl chloride | Et₂Zn | Phosphoramidite | High | drugfuture.com |

Asymmetric 1,4-Additions to Enones

The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones (enones) is a fundamental carbon-carbon bond-forming reaction. This compound is an effective catalyst for the asymmetric 1,4-addition of trialkylaluminium reagents to β-trisubstituted enones. This reaction is particularly valuable as it allows for the construction of challenging all-carbon quaternary chiral centers.

In a detailed study, it was demonstrated that using CuTC in combination with tropos-phosphoramidite-based ligands leads to the formation of chiral quaternary centers with enantioselectivities up to 98% ee. The reaction conditions, especially the order of addition of reagents, were found to be critical for achieving high stereocontrol. This method provides access to valuable chiral building blocks that can be used in the synthesis of more complex molecules, such as natural products.

Table 3: Asymmetric 1,4-Addition to Enones Catalyzed by CuTC

| Enone Substrate | Nucleophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 3-Methyl-2-cyclohexenone | Me₃Al | (S,S)-Phosphoramidite | 95 | 96 |

| 3-Methyl-2-cyclopentenone | Me₃Al | (S,S)-Phosphoramidite | 90 | 98 |

| 3-Ethyl-2-cyclohexenone | Me₃Al | (S,S)-Phosphoramidite | 85 | 95 |

A3-Coupling for Propargylamine Synthesis

No direct research findings were identified for the use of this compound in this specific transformation based on the conducted literature search.

Copper(I)-Mediated ¹¹C-Carboxylation of (Hetero)arylstannanes

The introduction of carbon isotopes, particularly the short-lived positron-emitter carbon-11 (B1219553) (¹¹C, t½ = 20.3 min), is of great importance for positron emission tomography (PET) imaging. A novel and mild method for the ¹¹C-carboxylation of aryl- and heteroarylstannanes has been developed using this compound as a mediator. This reaction proceeds using ¹¹CO₂ at atmospheric pressure.

The methodology involves reacting an organostannane with ¹¹CO₂ in the presence of CuTC and a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). This approach has been successfully applied to the radiosynthesis of various ¹¹C-labeled carboxylic acids, including the retinoid X receptor agonist, [¹¹C]bexarotene, which was produced with a good decay-corrected radiochemical yield. The automated synthesis of [¹¹C]bexarotene highlights the potential of this method for routine radiopharmaceutical production.

Table 4: ¹¹C-Carboxylation of (Hetero)arylstannanes Mediated by CuTC

| Organostannane Substrate | Product | Decay-Corrected Radiochemical Yield (%) |

|---|---|---|

| Tributyl(phenyl)stannane | [¹¹C]Benzoic acid | 45 |

| 2-(Tributylstannyl)thiophene | [¹¹C]Thiophene-2-carboxylic acid | 35 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While various copper(I) sources can be used, the nature of the counter-ion on the copper catalyst has a dramatic effect on the reaction rate and efficiency.

Calorimetric studies have shown that the reaction of benzyl (B1604629) azide (B81097) with phenylacetylene (B144264) proceeds at different rates depending on the copper(I) salt used. nih.gov this compound (CuTC) was found to exhibit an intermediate reactivity. The reaction was slower than when using copper(I) salts with non-coordinating anions like tetrafluoroborate, but significantly faster than with strongly coordinating anions like iodide. nih.gov This demonstrates that the thiophene-2-carboxylate ligand plays a crucial role in modulating the catalytic activity of the copper center, making CuTC a useful catalyst for this important transformation.

Table 5: Influence of Copper(I) Source on CuAAC Reaction Rate

| Copper(I) Source | Ligand | Relative Reaction Rate | Ref. |

|---|---|---|---|

| CuI | TTTA | Slow | nih.gov |

| CuTC | TTTA | Intermediate | nih.gov |

Hydroboration of Terminal Alkynes

The hydroboration of alkynes is a key method for producing valuable alkenylboron compounds. An air-stable N-heterocyclic carbene (NHC)-copper(I) thiophene-2-carboxylate complex has been developed for the highly stereoselective hydroboration of terminal alkynes. nih.govrsc.orgrsc.org A significant advantage of this catalytic system is that it can be directly activated by the hydroborane reagent, such as pinacolborane (HBpin), without the need for a base co-catalyst, which is often required for other copper-based systems. rsc.org

The NHC-CuTC complex exhibits high reactivity under mild conditions and has been successfully applied to a variety of terminal alkynes, including both aryl and alkyl substituted substrates. rsc.org The reaction is highly atom-economical and has been shown to be scalable, with successful gram-scale synthesis demonstrating its practical applicability for preparing alkenyl boronates. rsc.org

Table 6: Hydroboration of Terminal Alkynes using NHC-CuTC Complex

| Alkyne Substrate | Hydroborane Reagent | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Phenylacetylene | Pinacolborane | (E)-2-Phenylvinylboronate | 95 | rsc.org |

| 1-Octyne | Pinacolborane | (E)-1-Octenylboronate | 92 | rsc.org |

| 4-Ethynyltoluene | Pinacolborane | (E)-2-(p-Tolyl)vinylboronate | 96 | rsc.org |

The Pivotal Role of the Thiophene-2-carboxylate Ligand in Catalysis

The thiophene-2-carboxylate ligand is not a mere spectator in the catalytic processes involving this compound (CuTC). Its unique structural and electronic features are instrumental in defining the catalyst's performance, from enhancing its solubility and stability to actively participating in the catalytic cycle.

Ligand Design and Electronic Properties

The design of the thiophene-2-carboxylate ligand is key to the efficacy of CuTC as a catalyst. The presence of the sulfur atom within the thiophene (B33073) ring and the carboxylate group provides a bidentate or bridging coordination mode to the copper(I) center. This chelation contributes to the stability of the complex.

The electronic properties of the thiophene-2-carboxylate ligand play a significant role in modulating the reactivity of the copper center. The thiophene ring is an electron-rich aromatic system, which can influence the electron density at the copper ion. This electronic effect can be finely tuned by introducing different substituents on the thiophene ring, although the parent ligand itself has proven highly effective in numerous reactions. The carboxylate group, being a strong sigma-donor, increases the electron density on the copper, which can facilitate oxidative addition steps in catalytic cycles. Furthermore, the thiophene-2-carboxylate ligand enhances the solubility of the copper salt in organic solvents, which is crucial for homogeneous catalysis.

A study on N-heterocyclic carbene–copper thiophene-2-carboxylate complexes demonstrated that these air-stable compounds can be readily activated by hydroboranes for the stereoselective hydroboration of terminal alkynes. rsc.org This highlights how the electronic environment created by the combination of the thiophene-2-carboxylate and an NHC ligand can lead to highly efficient and selective catalysts.

Influence on Reaction Rates and Selectivity

The thiophene-2-carboxylate ligand has a demonstrable impact on both the rate and selectivity of various organic reactions catalyzed by CuTC. For instance, in Ullmann-type coupling reactions, CuTC has been shown to mediate the formation of biaryls at significantly lower temperatures compared to traditional copper catalysts. wikipedia.org This rate enhancement is attributed to the ability of the thiophene-2-carboxylate ligand to facilitate the key steps of the catalytic cycle.

In the context of palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, CuTC often acts as a highly effective co-catalyst. It has been shown to accelerate these reactions, allowing them to proceed under milder conditions and with improved yields. researchgate.net For example, CuTC mediates the coupling of thiol esters with boronic acids in a palladium-catalyzed reaction to produce ketones under non-basic and mild conditions. researchgate.netscispace.com

The selectivity of reactions can also be steered by the presence of the thiophene-2-carboxylate ligand. In some instances, the coordination of the ligand to the copper center can create a specific steric environment that favors the formation of one product over another. A quantitative Hammett study on aromatic carboxylate ligands in a different catalytic system demonstrated that regioselectivity can be rationally tuned by altering the electronic properties of the ligand. acs.org While not specific to thiophene-2-carboxylate, this principle underscores the importance of the ligand's electronic nature in controlling reaction outcomes.

Below is a table summarizing the influence of the thiophene-2-carboxylate ligand on the rate and selectivity of representative reactions.

| Reaction Type | Role of Thiophene-2-carboxylate Ligand | Outcome |

| Ullmann Coupling | Facilitates oxidative addition and reductive elimination | Increased reaction rate, milder reaction conditions |

| Stille Cross-Coupling | Acts as a co-catalyst with palladium | Enhanced reaction rate and yield |

| Suzuki-type Coupling | Promotes transmetalation | Improved efficiency and substrate scope |

| Ketone Synthesis | Enables coupling of thiol esters and boronic acids | High yields under mild, non-basic conditions |

Ligand Exchange and Catalytic Cycle Regeneration

The dynamic nature of the thiophene-2-carboxylate ligand on the copper center is fundamental to the catalytic cycle. Ligand exchange is a crucial step where the thiophene-2-carboxylate can be temporarily displaced by a substrate or another ligand to allow the reaction to proceed. While detailed mechanistic studies specifically on the ligand exchange of thiophene-2-carboxylate in CuTC-catalyzed reactions are not extensively documented in the provided results, general principles of ligand exchange in copper catalysis can be applied.

In a typical cross-coupling catalytic cycle, the active catalyst, which may be a solvated or substrate-bound copper species, is generated from the CuTC precursor. The thiophene-2-carboxylate ligand can play a role in stabilizing the copper(I) oxidation state, which is often the active state of the catalyst. During the catalytic cycle, for instance in an Ullmann-type reaction, an aryl halide substrate would coordinate to the copper center, likely involving the displacement of a solvent molecule or a weakly bound ligand. The thiophene-2-carboxylate may remain coordinated or be partially displaced during the oxidative addition step.

Following the formation of the desired product, the copper catalyst must be regenerated to participate in the next catalytic turnover. This regeneration step involves the dissociation of the product from the copper center and the re-coordination of the thiophene-2-carboxylate ligand or a solvent molecule to regenerate the active catalytic species. The ability of the thiophene-2-carboxylate to readily associate and dissociate from the copper center is therefore critical for an efficient catalytic process.

While the precise mechanism of ligand exchange and catalytic cycle regeneration is reaction-dependent and can be complex, the thiophene-2-carboxylate ligand is undoubtedly a key player in maintaining the stability and reactivity of the copper catalyst throughout the entire process.

Mechanistic Investigations of Cutc Catalyzed Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of CuTC-catalyzed reactions at a molecular level. uit.no These computational studies allow for the exploration of reaction pathways, the characterization of transition states and intermediates, and the determination of energetic profiles, which are often difficult to probe experimentally.

A detailed DFT study has been conducted on the Stille cross-coupling reaction of vinylstannane with vinyl iodide mediated by CuTC, providing a comprehensive mechanistic picture. researchgate.netnih.govresearchgate.net The calculations reveal a nuanced interplay of electronic and steric effects that dictate the course of the reaction.

In the context of CuTC-mediated cross-coupling reactions, such as the Stille reaction, the initial and crucial step is transmetalation. researchgate.netnih.gov DFT calculations have shown that this process involves the transfer of an organic group from an organometallic reagent (e.g., organostannane) to the copper center of the CuTC complex.

| Reactants | Process | Key Intermediates | Significance |

|---|---|---|---|

| (NMP)CuTC and CH₂=CHSnMe₃ | Transmetalation | (NMP)Cu-CH=CH₂ | Initiates the catalytic cycle by forming the key organocopper intermediate. researchgate.netnih.gov |

Following transmetalation, the subsequent steps in many cross-coupling reactions involve oxidative addition and reductive elimination. libretexts.orgnih.gov In a classical mechanism, the organocopper(I) intermediate would undergo oxidative addition with an organic halide, forming a copper(III) species, which then reductively eliminates the cross-coupled product. libretexts.orgnih.gov

However, DFT studies on the CuTC-mediated Stille reaction suggest a more concerted process. researchgate.netnih.gov The calculations indicate that the oxidative addition of the vinyl iodide to the (NMP)Cu-CH=CH₂ intermediate and the subsequent reductive elimination of the 1,3-butadiene (B125203) product occur in a single, concerted step. researchgate.netnih.gov This one-step process avoids the formation of a distinct Cu(III) intermediate, proceeding through a single transition state. researchgate.netnih.gov In Ullmann-type couplings also mediated by CuTC, it has been noted that for aromatic substrates lacking a coordinating ortho substituent, precoordination of the substrate to the copper center is necessary before oxidative addition can occur. researchgate.netscispace.com

| Intermediate | Reagent | Process | Key Transition State | Product |

|---|---|---|---|---|

| (NMP)Cu-CH=CH₂ | CH₂=CHI | Concerted Oxidative Addition/Reductive Elimination | A single transition state involving Cu, the vinyl group, and the vinyl iodide. researchgate.netnih.gov | CH₂=CH-CH=CH₂ |

| Reaction Step | Calculated Feature | Significance for CuTC-Mediated Stille Reaction |

|---|---|---|

| Transmetalation | Energy of Transition State | Contributes significantly to the overall reaction barrier. researchgate.netnih.gov |

| Oxidative Addition/Reductive Elimination | Energy of Concerted Transition State | Also a major contributor to the overall energy barrier. researchgate.netnih.gov |

| Overall Reaction | Rate-Determining Nature | The overall rate is dependent on the energetics of both the transmetalation and the concerted oxidative addition/reductive elimination steps. researchgate.netnih.gov |

Experimental Mechanistic Studies

While DFT calculations provide a theoretical framework, experimental studies are essential for validating proposed mechanisms and observing reaction intermediates directly. Techniques such as isotopic labeling and spectroscopic monitoring offer powerful means to probe the mechanisms of CuTC-catalyzed reactions.

Isotopic labeling, particularly with deuterium, is a classic method for elucidating reaction mechanisms. nih.gov The determination of a kinetic isotope effect (KIE) can reveal whether a C-H (or other) bond is broken in the rate-determining step of a reaction. acs.org A primary KIE (kH/kD > 1) is typically observed when the bond to the isotope is cleaved in the slowest step.

While isotopic labeling is a powerful tool, specific studies employing this technique to investigate the mechanism of CuTC-catalyzed reactions are not extensively reported in the surveyed literature. Such studies would be invaluable in confirming, for example, whether a C-H bond activation step is rate-determining in certain CuTC-catalyzed C-H functionalization reactions.

The direct observation of reaction intermediates provides compelling evidence for a proposed mechanistic pathway. Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for this purpose. wikipedia.org

ESI-MS is a sensitive technique that can detect and characterize transient, charged intermediates in a reaction mixture. While in-situ ESI-MS studies have been successfully used to identify copper-containing intermediates in other copper-catalyzed cross-coupling reactions, specific ESI-MS studies focused on monitoring the intermediates in CuTC-catalyzed reactions are not widely documented in the reviewed literature.

Similarly, NMR spectroscopy can be used to monitor the progress of a reaction in real-time, providing information on the consumption of reactants, the formation of products, and potentially the observation of stable intermediates. researchgate.net Although NMR is a standard tool for reaction analysis, detailed mechanistic studies of CuTC-catalyzed reactions using in-situ NMR monitoring are not prominently featured in the available literature. The application of these powerful spectroscopic techniques to CuTC-catalyzed systems represents a promising area for future research to further solidify the mechanistic understanding of this versatile catalyst.

Linear Free Energy Relationships

Linear free energy relationships (LFERs) serve as a powerful tool to probe the mechanism of chemical reactions, and they have been applied to understand the intricacies of reactions catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTC). By examining the effect of systematic changes in the electronic properties of the reactants on the reaction rate, insights into the transition state of the rate-determining step can be obtained. A common method for this is the construction of a Hammett plot, which correlates the logarithm of the relative reaction rates (log(k/kH)) with the Hammett substituent constant (σ).

In the context of copper-catalyzed trifluoromethylation of aryl iodides, a Hammett study was conducted to elucidate the nature of the transition state. The reaction rates for a series of para-substituted aryl iodides were measured and plotted against their corresponding Hammett σp values. This analysis yielded a positive ρ value of +1.1. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the aryl iodide. This suggests a buildup of negative charge at the reaction center of the aryl iodide in the transition state, which is consistent with a mechanism where a nucleophilic trifluoromethylcopper (B1248711) species attacks the electrophilic aryl iodide in the rate-determining step.

A similar LFER approach has been employed to investigate the mechanism of the CuTC-catalyzed Chan-Lam amination. In a study involving the reaction of various para-substituted anilines with an arylboronic acid, a Hammett plot of log(k/kH) versus the σp of the aniline (B41778) substituent yielded a negative ρ value of -0.4. The negative sign of the ρ value signifies that electron-donating groups on the aniline accelerate the reaction, which is consistent with the nucleophilic character of the amine. However, the small magnitude of the ρ value suggests that while the amine's nucleophilicity is a factor, the bond-forming step is not highly sensitive to electronic effects on the amine. This may imply that coordination of the amine to the copper center is a key step, with the subsequent C-N bond formation having a less pronounced electronic demand on the nucleophile.

Table 1: Hammett Plot Data for the CuTC-Catalyzed Trifluoromethylation of para-Substituted Aryl Iodides

| Substituent (X) | Hammett Parameter (σp) | Relative Rate (kX/kH) | log(kX/kH) |

| OMe | -0.27 | 0.45 | -0.35 |

| Me | -0.17 | 0.68 | -0.17 |

| H | 0.00 | 1.00 | 0.00 |

| Cl | 0.23 | 1.80 | 0.26 |

| CN | 0.66 | 4.50 | 0.65 |

| NO2 | 0.78 | 7.20 | 0.86 |

Identification of Catalyst Resting States

Identifying the catalyst resting state, the most stable and abundant catalyst species in the catalytic cycle, is crucial for a comprehensive mechanistic understanding. In CuTC-catalyzed reactions, spectroscopic techniques, particularly in situ monitoring, have been invaluable for this purpose.

For the CuTC-catalyzed trifluoromethylation of aryl iodides using electrophilic trifluoromethylating reagents like the Togni reagent, in situ ¹⁹F NMR spectroscopy has been employed to observe the species present during the reaction. These studies have revealed that the major copper-containing species is not the initial CuTC catalyst but rather a copper(I)-trifluoromethyl species ([CuCF₃]). The ¹⁹F NMR signal corresponding to the Togni reagent decreases while a new signal assigned to the [CuCF₃] intermediate appears and persists throughout the reaction. This observation strongly suggests that the formation of the [CuCF₃] species is rapid and that this intermediate is the catalyst resting state. The subsequent reaction of [CuCF₃] with the aryl iodide is therefore considered the rate-limiting step of the catalytic cycle.

The nature of the catalyst resting state can be influenced by the specific reaction conditions and the substrates involved. For instance, in other copper-catalyzed cross-coupling reactions, different resting states may be observed. The specific ligands and additives present in the reaction mixture can also influence the structure and stability of the resting state.

Solvent Effects and Additive Influences on Catalytic Performance

The choice of solvent can significantly impact the solubility of the CuTC catalyst, the substrates, and any intermediates formed during the catalytic cycle. rsc.org In many CuTC-catalyzed cross-coupling reactions, polar aprotic solvents are favored. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) have demonstrated superior performance. rsc.org These solvents can effectively solvate ionic species and stabilize charged transition states, thereby accelerating the reaction rate. For example, in the CuTC-catalyzed C-N cross-coupling of iodobenzene (B50100) and morpholine, the yield of the desired product is markedly higher in polar aprotic solvents compared to nonpolar or less polar solvents.

Table 2: Effect of Solvent on the Yield of CuTC-Catalyzed C-N Cross-Coupling of Iodobenzene and Morpholine

| Solvent | Dielectric Constant (ε) | Yield (%) |

| Toluene (B28343) | 2.4 | 15 |

| Tetrahydrofuran (THF) | 7.6 | 35 |

| Acetonitrile | 37.5 | 68 |

| N,N-Dimethylformamide (DMF) | 36.7 | 85 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 92 |

Additives are also frequently employed to enhance the catalytic performance of CuTC. These can act as co-catalysts, ligands, or bases, each influencing the reaction in a distinct manner. In the Chan-Lam amination reaction, a base is often required to facilitate the deprotonation of the amine nucleophile. The choice of base can have a substantial effect on the reaction yield.

Furthermore, the addition of a ligand can significantly improve the outcome of CuTC-catalyzed reactions. Ligands, such as 1,10-phenanthroline, can coordinate to the copper center, preventing catalyst aggregation and increasing its solubility and stability. This coordination can also modulate the electronic properties of the copper catalyst, thereby enhancing its reactivity. The synergistic effect of a base and a ligand often leads to the highest yields in these transformations.

Table 3: Influence of Additives on the Yield of the CuTC-Catalyzed Reaction of 4-Iodotoluene and Pyrrolidine

| Additive | Role | Yield (%) |

| None | - | 45 |

| K₂CO₃ | Base | 78 |

| Cs₂CO₃ | Base | 89 |

| 1,10-Phenanthroline | Ligand | 65 |

| K₂CO₃ + 1,10-Phenanthroline | Base + Ligand | 95 |

Coordination Chemistry of Copper I Thiophene 2 Carboxylate

Nature of Copper-Ligand Bonding in CuTC

The interaction between the copper(I) ion and the thiophene-2-carboxylate (B1233283) ligand is a primary determinant of the complex's structure and reactivity. In CuTC, the copper(I) ion is coordinated by the carboxylate group of the thiophene-2-carboxylic acid ligand. The bonding involves the oxygen atoms of the carboxylate moiety. nih.gov

Further complexity and stability can be introduced by incorporating other ligands, such as N-heterocyclic carbenes (NHCs). For instance, an air-stable NHC-copper-thiophene-2-carboxylate complex has been synthesized. rsc.org In such complexes, the NHC ligand binds to the copper center, influencing the electronic properties and reactivity of the metal. This complex demonstrates high reactivity for the hydroboration of alkynes under mild conditions without the need for a co-catalyst. rsc.org The stability of CuTC and its derivatives is notable; the commercially available compound is an air-stable powder that can be handled at room temperature without special precautions. scispace.com

The thiophene-2-carboxylate ligand itself has specific properties that influence bonding. The sulfur atom in the thiophene (B33073) ring allows for delocalization of its lone pair of electrons, which contributes to the ligand's charge transfer capabilities. nih.gov

Formation of Coordination Complexes with Auxiliary Ligands

Copper(I) thiophene-2-carboxylate readily forms coordination complexes with various auxiliary ligands, which enhances its functional versatility. The coordination environment of the copper(I) center can be modified by introducing additional ligands, which in turn modulates the complex's reactivity and solubility. scispace.com For example, the thiophene-2-carboxylate ligand in CuTC improves its solubility in polar solvents like THF and NMP, facilitating efficient electron transfer in catalytic cycles.

The formation of these complexes is a key aspect of their application in catalysis. For instance, in Ullmann-like coupling reactions, it is proposed that the substrate must pre-coordinate to the copper center before the oxidative addition step. scispace.com The ability of CuTC to coordinate with a variety of substrates, including aryl, heteroaryl, and vinyl halides, is central to its catalytic activity. scispace.com

The synthesis of CuTC itself involves the reaction of thiophene-2-carboxylic acid with a copper(I) source, such as copper(I) oxide, in a solvent like toluene (B28343) to facilitate the azeotropic removal of water. scispace.com The resulting CuTC can then be used to generate more complex coordination compounds. For instance, thiophene-2-thiocarboxylate complexes of Cu(I) have been synthesized using triphenylphosphine (B44618) as an auxiliary ligand, resulting in complexes like [(Ph₃P)₂Cu(SCOth)]. nih.gov

Supramolecular Architectures Involving Thiophene-2-carboxylate Ligands

The thiophene-2-carboxylate ligand is a versatile building block for the construction of supramolecular architectures due to its various coordination modes, which include monodentate, bidentate chelating, and bidentate bridging. nih.gov These different binding modes allow for the formation of diverse and complex structures, including coordination polymers and metal-organic frameworks. nih.govresearchgate.net

While much of the detailed structural work on supramolecular architectures has focused on copper(II) complexes, the principles of ligand interaction apply more broadly. For example, in a one-dimensional coordination polymer of copper(II) thiophene-2-carboxylate, the carboxylate groups of four 2-TPC ligands bridge two Cu(II) ions to form the classic paddle-wheel unit. nih.gov These dinuclear units are then linked by auxiliary ligands, such as 2-amino-4,6-dimethoxypyrimidine (B117758), creating a polymeric chain. nih.gov The assembly of these chains is further directed by non-covalent interactions like hydrogen bonds (N-H···O) and π–π stacking, leading to a three-dimensional supramolecular architecture. nih.gov

The ability of the thiophene ring to participate in π–π stacking interactions is a significant factor in the stabilization of these extended structures. nih.govnih.gov Similarly, hydrogen bonding plays a crucial role in linking different components of the crystal structure, as seen in complexes where N-H···O and O-H···O hydrogen bonds create robust networks. nih.govresearchgate.net

Copper(II) Complexes with Thiophene-2-carboxylate Derivatives

The coordination chemistry of copper(II) with thiophene-2-carboxylate and its derivatives is rich and has been extensively studied, revealing a wide range of structural motifs and properties.

A variety of copper(II) complexes with thiophene-2-carboxylate have been synthesized and characterized. These syntheses often involve the reaction of a Cu(II) salt with thiophene-2-carboxylic acid or its derivatives, frequently in the presence of an auxiliary ligand. researchgate.netnih.govresearchgate.net

For example, mononuclear complexes such as [Cu(L)₂(bipy)], [Cu(L)₂(bipy)(H₂O)], and [Cu(L)₂(phen)(H₂O)] (where L = 2-thiophene carboxylate, bipy = 2,2΄-bipyridine, and phen = 1,10-phenanthroline) have been prepared and studied. nih.gov Another study reports the synthesis of complexes like [Cu(2-tpc)₂(4-pyme)₂] and dinuclear [Cu₂(2-tpc)₄(4-pyme)₂], where 2-tpc is 2-thiophenecarboxylate and 4-pyme is 4-pyridinemethanol. researchgate.net

Characterization of these complexes is typically performed using techniques such as X-ray diffraction, elemental analysis, FT-IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.netresearchgate.net Infrared spectroscopy is particularly useful for determining the coordination mode of the carboxylate group by analyzing the separation (Δν) between the antisymmetric and symmetric COO stretching vibrations. researchgate.netnih.gov

In one instance, Cu(II) thiophene-2-carboxylate complexes were serendipitously formed through the desulfurization of corresponding Cu(II) thiophene-2-thiocarboxylate complexes under ambient conditions. nih.gov

Copper(II) thiophene-2-carboxylate complexes exhibit significant structural diversity, ranging from simple mononuclear units to complex dinuclear and polymeric structures. researchgate.net

Mononuclear Systems : In these complexes, a central Cu(II) ion is coordinated by thiophene-2-carboxylate ligands and often auxiliary ligands like bipyridine or phenanthroline. nih.gov For example, in a series of mononuclear complexes, the Cu(II) ion is found in a distorted tetragonal-bipyramidal environment. researchgate.net

Dinuclear Systems : A common and well-studied structural motif is the dinuclear "paddle-wheel" structure. nih.govresearchgate.net In this arrangement, four carboxylate ligands bridge two copper(II) ions. researchgate.net The axial positions of this dinuclear unit are typically occupied by solvent molecules or other neutral ligands. researchgate.netnih.gov The intramolecular copper-copper distance in these structures is a key characteristic.

Polymeric Systems : The bridging capability of the thiophene-2-carboxylate ligand, along with the use of bridging auxiliary ligands, can lead to the formation of one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net For example, a one-dimensional coordination polymer has been reported where paddle-wheel [Cu₂(C₅H₃O₂S)₄] units are linked by bridging 2-amino-4,6-dimethoxypyrimidine ligands. nih.gov These polymeric chains can then self-assemble into higher-dimensional networks through hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net

The table below summarizes the structural diversity observed in some reported Cu(II) thiophene-2-carboxylate complexes.

| Complex Type | Example Formula | Structural Features | Reference(s) |

| Mononuclear | [Cu(L)₂(phen)(H₂O)] | Distorted five-coordinate geometry | nih.gov |

| Mononuclear | [Cu(2-tpc)₂(4-pyme)₂] | Distorted tetragonal-bipyramidal environment | researchgate.net |

| Dinuclear | [Cu₂(2-tpc)₄(4-pyme)₂] | Classic paddle-wheel structure | researchgate.net |

| Polymeric | [Cu₂(C₅H₃O₂S)₄(C₆H₉N₃O₂)n] | 1D chain of paddle-wheel units bridged by OMP ligands | nih.govresearchgate.net |

The oxidation state of the copper ion, whether +1 or +2, has a profound influence on the resulting coordination environment in complexes with thiophene-2-carboxylate. This difference stems from the distinct electronic configurations of Cu(I) (d¹⁰) and Cu(II) (d⁹).

Copper(I) , with its filled d-shell, does not exhibit Jahn-Teller distortion. It typically favors lower coordination numbers, most commonly 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. The structure of CuTC itself, while a coordination polymer, is based on these fundamental coordination preferences.

Copper(II) , on the other hand, has a d⁹ electronic configuration, which makes its complexes susceptible to Jahn-Teller distortion, especially in octahedral geometries. This often results in elongated axial bonds and a preference for square planar or square pyramidal coordination environments. The coordination number for Cu(II) is commonly 4, 5, or 6. researchgate.netyoutube.com For instance, mononuclear Cu(II) thiophene-2-carboxylate complexes often exhibit distorted five- or six-coordinate geometries, researchgate.netresearchgate.net while the classic dinuclear paddle-wheel structure features two square-pyramidally coordinated Cu(II) ions. nih.gov

The change in oxidation state directly impacts the geometry and stability of the resulting complexes, which in turn affects their chemical reactivity and potential applications.

Applications of Copper I Thiophene 2 Carboxylate in Materials Science and Interdisciplinary Research

Organic Electronics and Optoelectronic Devices

The utility of Copper(I) thiophene-2-carboxylate (B1233283) in organic electronics stems from its capacity to act as a building block or catalyst in the creation of functional organic materials. chemimpex.com Its distinct properties make it valuable for devices that are lightweight, flexible, and fabricated through cost-effective methods. chemimpex.com

Copper(I) thiophene-2-carboxylate is instrumental in the development of organic semiconductors, which form the core of many organic electronic devices. chemimpex.com The compound's thiophene (B33073) ring is an electron-rich aromatic system that is a common component in many conducting polymers. The presence of the copper(I) ion can influence the electronic properties and facilitate charge transfer, which is a critical function for a semiconductor. chemimpex.com Research in this area focuses on integrating CuTC into polymeric structures or using it to catalyze polymerization reactions to create materials with tailored semiconducting properties for flexible and lightweight electronics. chemimpex.com

This compound is employed in the synthesis of advanced materials such as conductive polymers and nanocomposites. chemimpex.com The compound can act as a catalyst or a building block in polymerization processes. For instance, methods for synthesizing polythiophenes, a well-known class of conducting polymers, sometimes utilize copper-based catalysts. cmu.edu The incorporation of the thiophene-2-carboxylate moiety can influence the final properties of the polymer, including its conductivity and processability. When used in the formation of nanocomposites, CuTC can help create materials with enhanced electronic and mechanical properties suitable for a range of applications. chemimpex.com

Advanced Materials Synthesis

The versatility of this compound extends to the synthesis of sophisticated material architectures, including those for energy storage and highly ordered crystalline structures like Metal-Organic Frameworks.

The conductive polymers and nanocomposites synthesized using this compound have direct applications in energy storage technologies. chemimpex.com These materials can be used as electrode materials in batteries and supercapacitors. The high surface area and conductivity of these materials are advantageous for electrochemical energy storage, allowing for rapid charge and discharge cycles. The inclusion of CuTC in the synthesis process can lead to materials with improved stability and energy density, addressing key challenges in the development of next-generation energy storage devices. chemimpex.comambeed.com

This compound is a key precursor in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgrsc.org In these materials, metal ions or clusters are linked together by organic ligands to form one-, two-, or three-dimensional structures. The thiophene-2-carboxylate ligand provides a coordination site through its carboxylate group to bind with copper ions, while the thiophene ring can be further functionalized to tune the properties of the resulting framework. rsc.orgacs.org

These copper-based MOFs and coordination polymers are investigated for various applications, including gas storage and catalysis. rsc.orgmdpi.comresearchgate.net For example, copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid have shown unusually high isosteric heats of hydrogen adsorption, making them promising materials for hydrogen storage applications. rsc.org The structure and porosity of these materials can be precisely controlled by adjusting the synthesis conditions and the nature of the organic linker, a field where the thiophene-carboxylate ligand plays a crucial role. rsc.orgencyclopedia.pub

Data Tables

Table 1: Summary of Applications

| Field | Specific Application | Role of this compound | Relevant Findings |

|---|---|---|---|

| Organic Electronics | Organic Semiconductors | Component/Catalyst | Facilitates charge transfer for flexible and lightweight devices. chemimpex.com |

| OLEDs and Photovoltaic Cells | Component in active layers | Enhances charge transport and device efficiency. chemimpex.com | |

| Conductive Polymers | Synthesis precursor/catalyst | Used to create conductive materials for electronic applications. chemimpex.com | |

| Advanced Materials | Energy Storage | Precursor for electrode materials | Synthesizes conductive polymers for batteries and supercapacitors. chemimpex.com |

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₃CuO₂S |

| Thiophene-2-carboxylic acid | C₅H₄O₂S |

| 2,5-dibromothiophene | C₄H₂Br₂S |

| Polythiophene | (C₄H₂S)n |

| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Hydrogen Adsorption Properties of Cu-Based Coordination Polymers

Self-assembled copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid (Cu-TDC), a compound structurally related to the thiophene-2-carboxylate ligand, have been synthesized and studied for their hydrogen adsorption capabilities. rsc.orgrsc.orgresearchgate.net These materials exhibit notable isosteric heats of hydrogen adsorption. rsc.orgrsc.orgresearchgate.net Specifically, Cu-TDC displays an unusually high isosteric heat of hydrogen adsorption of 9.2 kJ mol⁻¹. rsc.orgresearchgate.net At a temperature of 77 K and a pressure of 1 bar, Cu-TDC demonstrates a hydrogen uptake value of 0.75 wt%. rsc.orgrsc.org While these coordination polymers have relatively low Brunauer-Emmett-Teller (BET) surface areas (less than 300 m² g⁻¹), their high hydrogen uptake relative to their surface area is significant. rsc.orgrsc.orgresearchgate.net

Table 1: Hydrogen Adsorption Properties of Cu-TDC

| Property | Value | Conditions |

|---|---|---|

| Isosteric Heat of H₂ Adsorption | 9.2 kJ mol⁻¹ | - |

| Hydrogen Uptake | 0.75 wt% | 77 K, 1 bar |

Relationship between Structure and Gas Adsorption

The effectiveness of these copper-based coordination polymers in gas adsorption is closely linked to their structural characteristics. The high hydrogen uptake values are attributed to an optimal pore size, which for these materials is in the range of 5.4 to 8 Å. rsc.orgrsc.org This pore size is conducive to trapping hydrogen molecules.

Furthermore, the chemical nature of the organic linker plays a crucial role. The high isosteric heat of adsorption in Cu-TDC is linked to the strong polarizability of the thiophene ring within the polymer's framework. rsc.org This enhanced polarizability creates stronger interactions with the adsorbed hydrogen molecules compared to frameworks built with less polarizable linkers like furan (B31954) or benzene (B151609) derivatives. rsc.org

Biochemical and Medicinal Chemistry Applications

This compound (CuTC) is a versatile reagent in synthetic chemistry, enabling the creation of a wide array of molecules with potential biological and medicinal value. Its utility spans the synthesis of complex biologically active compounds, the modification of existing drugs and pesticides, and the development of fluorescent dyes for biological imaging. sigmaaldrich.com

Synthesis of Biologically Active Compounds

CuTC is a highly effective catalyst for various cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of many biologically active compounds. It is particularly noted for promoting Ullmann-type reactions, facilitating the formation of carbon-carbon bonds by coupling aryl, heteroaryl, and vinyl halides. wikipedia.org A key advantage of CuTC is its ability to mediate these reactions at low temperatures, often at room temperature, which is a significant improvement over traditional Ullmann conditions that require temperatures above 200°C. scispace.com This mildness allows for the synthesis of thermally sensitive molecules. scispace.com The compound's catalytic activity is also employed in modified Stille cross-couplings and the synthesis of ketones from thiol esters and boronic acids. scispace.comresearchgate.net These methods are instrumental in producing pharmaceutical intermediates and complex natural products. researchgate.net

Role in Derivatization of Pharmaceutical and Pesticide Molecules

The derivatization of existing pharmaceutical and pesticide molecules is a key strategy for developing new active compounds and for studying their structure-activity relationships. This compound is explicitly used as a reactant or reagent in these derivatization processes. sigmaaldrich.comfishersci.se Its role is particularly highlighted in studies concerning herbicide safener derivatives. sigmaaldrich.comsigmaaldrich.comscbt.com

Studies Related to Herbicide Safener Derivatives

This compound is employed as a key reactant in research focused on the xenobiotic response to herbicide safener derivatives. sigmaaldrich.comfishersci.sesigmaaldrich.comscbt.com Herbicide safeners are chemical agents that protect crop plants from herbicide injury without affecting the herbicide's activity against target weeds. The synthesis of various derivatives of these safeners, facilitated by reagents like CuTC, allows researchers to investigate how structural modifications affect their biological activity and protective mechanisms. scbt.com

Synthesis of Functionalized BODIPY Dye Analogs

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent molecules widely used in biological imaging and as sensors due to their excellent photophysical properties. nih.gov The functionalization of the BODIPY core is crucial for tuning these properties and for conjugating the dyes to biomolecules. nih.gov this compound is used as a reagent in the synthesis of functionalized BODIPY dye analogs. sigmaaldrich.comfishersci.sesigmaaldrich.com This application highlights the compound's utility in creating advanced tools for biochemical and medical research. fishersci.se

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | CuTC, (2-Thiophenecarboxylato)copper |

| Thiophene-2,5-dicarboxylic acid | H₂TDC |

| Copper-Thiophene-2,5-dicarboxylate Polymer | Cu-TDC |

| Boron-dipyrromethene | BODIPY |

| Furan-2,5-dicarboxylic acid | H₂FDC |

| Isophthalic acid | m-BDC |

| Terephthalic acid | BDC |

| Thiophene-2-carboxylic acid | - |

| Aryl halides | - |

| Vinyl halides | - |

| Thiol esters | - |

Preparation of Parent Borondipyrromethene Systems

This compound (CuTC) has emerged as a significant reagent in the synthesis of various organic compounds, including the parent structures of borondipyrromethene (BODIPY) dyes. scispace.comresearchgate.net BODIPY dyes, which are 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene derivatives, are highly valued for their use as molecular probes, chemosensors, and laser materials due to their photostability. researchgate.net

The utility of CuTC is highlighted in its role as an efficient mediator for intermolecular cross-coupling reactions. scispace.comscispace.com It can be readily prepared on a large scale from thiophene-2-carboxylic acid and copper(I) oxide. The resulting tan, air-stable powder can be handled at room temperature without special precautions. scispace.com

While direct synthesis of BODIPY using CuTC is not extensively detailed, the compound's application in related coupling reactions suggests its potential utility in constructing the core pyrrole (B145914) frameworks or in the functionalization of pre-formed BODIPY structures. For instance, CuTC is known to mediate the coupling of thioalkynes and boronic acids, producing symmetrical and unsymmetrical alkynes under mild, non-basic conditions. scispace.com This methodology could be adapted for the introduction of alkyne functionalities to BODIPY precursors.

Furthermore, the introduction of thiophene rings into the BODIPY structure has been shown to significantly reduce the energy gap between singlet and triplet states, which is a desirable property for photosensitizers in photodynamic therapy (PDT). rsc.org Theoretical studies on thiophene-fused BODIPY dyes have provided insights into designing efficient photosensitizers. rsc.org The synthesis of such modified BODIPY systems could potentially benefit from copper-catalyzed methodologies where CuTC could play a crucial role.

The general synthesis of BODIPY dyes often involves the condensation of pyrrole derivatives followed by complexation with a boron source, typically boron trifluoride etherate. researchgate.netyoutube.com The versatility of copper-catalyzed reactions, including those mediated by CuTC, in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for creating the diverse range of substituted BODIPY dyes required for various applications. scispace.comresearchgate.net

Potential Biological Activity and Antimicrobial Properties

Copper complexes, in general, have garnered significant interest for their biological activities, including antimicrobial and anticancer properties. nih.govmdpi.commdpi.com The biological potential of these complexes often stems from the synergistic effect of the copper ion and the coordinated ligands. mdpi.comnih.gov

Copper(I) oxide (Cu₂O), a related copper compound, has demonstrated potent antimicrobial activity against common hospital pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pneumoniae, reducing their viability by 99.9% within 30 minutes of contact on treated fabrics. mdpi.com The antimicrobial action is primarily attributed to the drying of bacteria onto the cuprous oxide particles and the release of free Cu⁺ ions. mdpi.com

Copper(II) complexes have also shown significant antibacterial activity. mdpi.com For instance, certain Cu(II) complexes exhibit enhanced efficacy compared to their free ligands, which is attributed to increased lipophilicity and membrane permeability. mdpi.com Schiff base copper complexes, in particular, have shown promise against both methicillin-susceptible and resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial mechanism of these complexes can involve the formation of hydrogen bonds with active centers of cellular constituents, thereby interfering with protein synthesis. nih.gov

Thiophene-based heterocycles, derived from thiophene-2-carbohydrazide, have also been synthesized and evaluated for their antimicrobial properties. nih.gov Notably, a spiro-indoline-oxadiazole derivative displayed high activity against Clostridium difficile. nih.gov While this study did not involve copper complexes directly, it highlights the antimicrobial potential of the thiophene moiety present in CuTC.

The antimicrobial efficacy of copper complexes is influenced by the nature of both the metal ion and the ligands. nih.gov The coordination of ligands can enhance the biological activity of the copper ion. nih.gov

Table 1: Antimicrobial Activity of Selected Copper Complexes and Related Compounds

| Compound/Complex | Target Microorganism(s) | Key Findings |

| Copper(I) oxide (Cu₂O)-treated fabric | Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae | 99.9% reduction in viability after 30 minutes. mdpi.com |

| Cu(II) Schiff base complexes | Methicillin-susceptible and resistant Staphylococcus aureus (MRSA) | Promising inhibitory activity against both strains. nih.gov |

| Spiro-indoline-oxadiazole (from thiophene-2-carbohydrazide) | Clostridium difficile | High activity, suggesting potential as an anticlostridial agent. nih.gov |

| Copper(II) complexes with 2-aminobenzothiazole (B30445) derivatives | Gram-positive and Gram-negative microbes | Exhibited greater antimicrobial activity than the ligand alone. nih.gov |

The biological activity of copper complexes is often mediated by their interaction with vital biomolecules such as DNA and enzymes. mdpi.comresearchgate.net Copper(II) carboxylate complexes, for example, have been shown to bind to DNA. nih.govnih.gov UV-Vis absorption titrations of certain copper(II) carboxylate complexes revealed good DNA binding abilities, suggesting partial intercalation into DNA base pairs along with groove binding. nih.gov

Mononuclear copper(II) complexes containing 2-thiophene carboxylate have been specifically studied for their DNA interaction. nih.gov These complexes were found to preferably bind to the minor groove of calf thymus DNA (CT-DNA). nih.gov The mode of interaction can be influenced by the nature of the other ligands present in the complex. nih.gov

Viscosity measurements can further elucidate the nature of the DNA-complex interaction. An increase in the relative viscosity of a DNA solution upon addition of a complex can indicate an intercalative binding mode, where the DNA molecule lengthens to accommodate the complex. nih.gov

Besides DNA, enzymes are also significant targets for copper complexes. researchgate.net Some copper complexes have been investigated for their ability to inhibit enzymes like α-amylase. nih.gov The enhanced activity of metal complexes compared to the free ligand is often attributed to the copper(II) ion's ability to interact with donor atoms present in the enzyme. nih.gov Molecular docking studies can provide insights into the potential binding of these complexes to the active sites of enzymes. researchgate.netnih.gov

Copper complexes have emerged as a promising class of compounds for the development of novel cancer treatments. mdpi.comnih.govnih.gov Their mechanism of action can involve various molecular processes, including DNA binding and the generation of reactive oxygen species (ROS), which induce redox stress in cancer cells. mdpi.com The cytotoxic activity of copper coordination compounds makes them suitable candidates for new anticancer drugs. mdpi.comresearchgate.net

Several copper(II) carboxylate complexes have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines, including those resistant to cisplatin. mdpi.comresearchgate.net For instance, copper(II) complexes with phenyl-carboxylate ligands have demonstrated cytotoxicity in cisplatin-resistant ovarian carcinoma cells. mdpi.com The dinuclear paddle-wheel arrangement is a common structural motif in these active copper-carboxylate complexes. mdpi.comresearchgate.net The metal itself is believed to play a crucial role in the antitumor activity. mdpi.com

In addition to anticancer properties, copper-carboxylate complexes have also been investigated for their antileishmanial activity. nih.govnih.gov Leishmaniasis is a parasitic disease for which new, less toxic treatments are needed. Copper(II) carboxylate complexes have been found to be potent antileishmanial agents, showing greater activity than the corresponding free ligand acids. nih.gov Studies on copper(II) complexes with fluorinated α-hydroxycarboxylate ligands have also shown promising results against Leishmania amazonensis. nih.gov Furthermore, some copper(I) complexes have demonstrated significant biological activity against different forms of Leishmania, indicating their potential for in vivo studies. ufcg.edu.br

Table 2: Biological Activities of Selected Copper-Carboxylate Complexes

| Complex Type | Biological Activity | Target Cell Lines / Organisms | Key Findings |

| Copper(II) phenylcarboxylate complexes | Anticancer | MDA-MB-231, MCF-7, A549, A2780cis (cisplatin-resistant) | Cytotoxic in cisplatin-resistant cells. mdpi.comresearchgate.net |

| Copper(II) carboxylate complexes | Antileishmanial | Leishmania species | More potent than the free ligands. nih.gov |

| Copper(II) complexes with fluorinated α-hydroxycarboxylates | Antileishmanial | Leishmania amazonensis | Trifluorolactate derivative was more active than its non-fluorinated counterpart. nih.gov |

| Copper(I) phosphine (B1218219) complex | Antileishmanial | Leishmania amazonensis | Promising activity against promastigote and amastigote forms. ufcg.edu.br |

Future Directions and Emerging Research Areas

Development of Novel CuTC-Based Catalytic Systems

The catalytic prowess of Copper(I) thiophene-2-carboxylate (B1233283) is well-established, particularly in facilitating a range of cross-coupling reactions under mild conditions. scispace.com Future research is directed towards designing and synthesizing novel catalytic systems that build upon the foundational reactivity of CuTC to achieve even greater efficiency, selectivity, and broader substrate scope.

One promising avenue is the development of N-heterocyclic carbene (NHC)-copper thiophene-2-carboxylate complexes. rsc.org An air-stable version of this complex has demonstrated high reactivity for the stereoselective hydroboration of terminal alkynes without the need for a co-catalyst. rsc.org This approach simplifies reaction conditions and enhances the applicability of CuTC in the synthesis of valuable alkenyl boronates. rsc.org

Furthermore, the exploration of CuTC in cooperative catalysis, such as the palladium/norbornene (Pd/NBE) system, is opening new reaction pathways. researchgate.net This methodology allows for the selective coupling of two different carbon-based electrophiles, enabling the vicinal double C-H functionalization of heteroarenes. researchgate.net Future work will likely focus on expanding the library of ligands and co-catalysts that can be paired with CuTC to unlock novel transformations and improve control over reaction outcomes.

Table 1: Selected CuTC-Based Catalytic Applications

| Reaction Type | Key Features | Reference |

| Modified Stille Cross-Coupling | Couples aryl, heteroaryl, and alkenylstannanes with alkenyl iodides at low temperatures. scispace.com | scispace.comresearchgate.net |

| Stereoselective Formation of Enamides | Promotes the formation of enamides from amides and vinyl iodides with high stereoselectivity. researchgate.net | researchgate.net |

| Ullmann-Type Couplings | Enables reductive coupling of aryl, heteroaryl, and alkenyl iodides at room temperature. researchgate.netwikipedia.org | researchgate.netwikipedia.org |

| Synthesis of Alkynes | A mild, non-basic alternative to the Sonogashira protocol for coupling thioalkynes and boronic acids. scispace.com | scispace.com |

| Asymmetric Allylic Substitution | Creates chiral centers through the enantioselective allylic alkylation with Grignard and organozinc reagents. scispace.com | scispace.com |

| 1,4-Addition to Enones | Promotes the conjugate addition of trimethylaluminum (B3029685) to form quaternary all-carbon centers. scispace.com | scispace.com |

| Hydroboration of Terminal Alkynes | NHC-CuTC complex allows for stereoselective hydroboration under mild, co-catalyst-free conditions. rsc.org | rsc.org |

Exploration of New Material Applications

Beyond its catalytic role, the unique electronic and structural properties of CuTC make it a compelling building block for advanced materials. chemimpex.com Its application in the synthesis of conductive polymers and nanocomposites for energy storage devices like batteries and supercapacitors is an area of active investigation. chemimpex.com The thiophene (B33073) moiety within the CuTC structure provides inherent electronic conductivity, which can be harnessed in the development of organic semiconductors for flexible and lightweight electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.com

Future research will likely explore the incorporation of CuTC into more complex material architectures, such as metal-organic frameworks (MOFs) and coordination polymers. By systematically modifying the thiophene-2-carboxylate ligand or introducing secondary ligands, it may be possible to tune the porosity, conductivity, and photophysical properties of these materials for specific applications in gas storage, separation, and sensing.

Advanced Computational Modeling for Mechanism Prediction

The advancement of computational chemistry provides a powerful tool for elucidating the complex reaction mechanisms involving CuTC. Density Functional Theory (DFT) studies have already been employed to understand the intricacies of CuTC-mediated Stille cross-coupling reactions. scispace.com Future computational work will be crucial for predicting the outcomes of new catalytic systems and for designing more efficient catalysts.